
Balicatib
Vue d'ensemble
Description
Le balicatib est un inhibiteur puissant et sélectif de la cathepsine K, une enzyme impliquée dans la résorption osseuse. Il a été étudié pour son potentiel dans le traitement des troubles osseux métaboliques tels que l'ostéoporose et l'arthrose . Le this compound agit en inhibant l'activité de la cathepsine K, réduisant ainsi la résorption osseuse et augmentant potentiellement la masse et la résistance osseuses .
Applications De Recherche Scientifique
In chemistry, it is used as a tool to study the inhibition of cathepsin K and its effects on bone resorption . In biology, balicatib is used to investigate the role of cathepsin K in various cellular processes . In medicine, it has been explored as a potential treatment for osteoporosis and osteoarthritis . In industry, this compound is used in the development of new therapeutic agents targeting cathepsin K .
Mécanisme D'action
Biochemical Pathways
The inhibition of CatK by balicatib affects the bone remodeling process. Bone remodeling involves the resorption of old bone by osteoclasts and the subsequent formation of new bone by osteoblasts . By inhibiting CatK, this compound decreases bone resorption but increases the number of cells of osteoclast lineage . This maintains the signals for bone formation, and may even increase bone formation on some cortical surfaces .
Pharmacokinetics
The pharmacokinetics of this compound were studied in healthy subjects and patients with post-menopausal osteoporosis during Phase 1 and Phase 2A of clinical development . This compound was administered orally in single doses of 5 to 400 mg and multiple daily doses of 5 to 50 mg up to 12 weeks . A two-compartment disposition model with zero-order input and first-order elimination was used to describe plasma this compound concentrations . An unexpected finding was a dose-dependent decrease in the apparent volume of distribution of the peripheral compartment .
Result of Action
The inhibition of CatK by this compound leads to several molecular and cellular effects. It increases bone mass, improves bone microarchitecture and strength . In clinical trials, postmenopausal women treated with this compound had sustained reductions of bone resorption markers, while bone formation markers returned to normal after an initial decline . This resulted in a continuous increase in areal bone mineral density at both spine and hip for up to 5 years .
Action Environment
The action of this compound can be influenced by environmental factors such as the local bone environment . In adults, approximately 25% of trabecular bone is resorbed and replaced every year, as compared with only 3% of cortical bone, suggesting that the rate of remodeling is controlled by the local bone environment . The accumulation of this compound in lysosomes over time can also affect its selectivity and efficacy .
Safety and Hazards
Analyse Biochimique
Biochemical Properties
Balicatib plays a significant role in biochemical reactions by inhibiting the activity of cathepsin K, a cysteine protease highly expressed in osteoclasts. Cathepsin K is responsible for degrading type I collagen, a major component of the bone matrix. By inhibiting cathepsin K, this compound reduces bone resorption and helps in maintaining bone density. The interaction between this compound and cathepsin K is characterized by the binding of this compound to the active site of the enzyme, thereby preventing it from cleaving collagen .
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. In osteoclasts, this compound inhibits the degradation of the bone matrix by preventing the activity of cathepsin K. This inhibition leads to a decrease in bone resorption and an increase in bone mineral density. Additionally, this compound has been shown to accumulate in lysosomes, where it can inhibit other cathepsins, such as cathepsin S, reducing its selectivity for cathepsin K over time . This accumulation can affect cellular signaling pathways, gene expression, and cellular metabolism, ultimately influencing cell function.
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the active site of cathepsin K, thereby inhibiting the enzyme’s activity. This inhibition prevents the degradation of type I collagen in the bone matrix, leading to reduced bone resorption. This compound’s lysosomotropic nature allows it to accumulate in lysosomes, where it can inhibit other cathepsins, such as cathepsin S. This accumulation can lead to off-target effects and reduced selectivity for cathepsin K .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that this compound can reduce bone turnover and increase bone mineral density over extended periods. Its accumulation in lysosomes and potential off-target effects on other cathepsins can impact its efficacy and selectivity over time .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In ovariectomized monkeys, a model for osteoporosis, this compound treatment partially prevented bone mass loss and significantly decreased bone turnover at most sites. Higher doses of this compound were associated with increased bone mineral density and periosteal bone formation rates. At high doses, this compound’s off-target effects and potential toxicity need to be carefully monitored .
Metabolic Pathways
This compound is involved in metabolic pathways that include its interaction with cathepsin K and other cathepsins. The inhibition of cathepsin K by this compound reduces bone resorption and maintains bone density. Additionally, this compound’s lysosomotropic nature allows it to accumulate in lysosomes, where it can inhibit other cathepsins, such as cathepsin S. This accumulation can affect metabolic flux and metabolite levels, influencing overall cellular metabolism .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It is absorbed and distributed in the body, with a portion of its clearance attributed to renal elimination. This compound’s lysosomotropic nature allows it to accumulate in lysosomes, where it can inhibit cathepsins. This accumulation can affect its localization and accumulation within cells and tissues, influencing its overall efficacy and selectivity .
Subcellular Localization
This compound’s subcellular localization is primarily within lysosomes, where it accumulates due to its lysosomotropic nature. This accumulation allows this compound to inhibit cathepsins, such as cathepsin K and cathepsin S, within lysosomes. The subcellular localization of this compound can influence its activity and function, as well as its selectivity for cathepsin K over other cathepsins .
Méthodes De Préparation
La voie de synthèse implique généralement la préparation de composés intermédiaires, qui sont ensuite soumis à d'autres réactions pour former le produit final . Les détails exacts des méthodes de production industrielle sont propriétaires et non divulgués publiquement, mais ils impliquent généralement l'optimisation des conditions réactionnelles pour maximiser le rendement et la pureté .
Analyse Des Réactions Chimiques
Le balicatib subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Les réactifs couramment utilisés dans ces réactions comprennent les agents oxydants, les agents réducteurs et les nucléophiles . Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation du this compound peut conduire à la formation de dérivés oxydés, tandis que la réduction peut produire des formes réduites du composé .
Applications de la recherche scientifique
En chimie, il est utilisé comme outil pour étudier l'inhibition de la cathepsine K et ses effets sur la résorption osseuse . En biologie, le this compound est utilisé pour étudier le rôle de la cathepsine K dans divers processus cellulaires . En médecine, il a été étudié comme traitement potentiel de l'ostéoporose et de l'arthrose . Dans l'industrie, le this compound est utilisé dans le développement de nouveaux agents thérapeutiques ciblant la cathepsine K .
Mécanisme d'action
Le this compound exerce ses effets en inhibant sélectivement l'activité de la cathepsine K, une protéase à cystéine fortement exprimée dans les ostéoclastes . La cathepsine K est responsable de la dégradation du collagène de type I, un composant majeur de la matrice osseuse organique . En inhibant la cathepsine K, le this compound réduit la résorption osseuse et peut augmenter la formation osseuse sur certaines surfaces corticales . Ce mécanisme d'action fait du this compound un candidat prometteur pour le traitement des troubles osseux métaboliques .
Comparaison Avec Des Composés Similaires
Le balicatib est l'un des nombreux inhibiteurs de la cathepsine K qui ont été étudiés pour leurs applications thérapeutiques potentielles. D'autres composés similaires comprennent le relacatib, l'odanacatib et l'ONO-5334 . Bien que tous ces composés partagent le mécanisme commun d'inhibition de la cathepsine K, le this compound est unique dans sa structure chimique spécifique et son profil de sélectivité . Par exemple, l'odanacatib est un inhibiteur oral hautement sélectif de la cathepsine K qui a montré des réductions soutenues des marqueurs de résorption osseuse lors d'essais cliniques . Le relacatib et l'ONO-5334 ont également démontré leur efficacité dans des études précliniques et cliniques .
Propriétés
IUPAC Name |
N-[1-(cyanomethylcarbamoyl)cyclohexyl]-4-(4-propylpiperazin-1-yl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H33N5O2/c1-2-14-27-15-17-28(18-16-27)20-8-6-19(7-9-20)21(29)26-23(10-4-3-5-11-23)22(30)25-13-12-24/h6-9H,2-5,10-11,13-18H2,1H3,(H,25,30)(H,26,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLCRBOWRJOUJAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCN(CC1)C2=CC=C(C=C2)C(=O)NC3(CCCCC3)C(=O)NCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H33N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10188989 | |
| Record name | Balicatib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10188989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
411.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
354813-19-7 | |
| Record name | Balicatib [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0354813197 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Balicatib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12239 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Balicatib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10188989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BALICATIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E00MVC7O57 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[[[[5-(3-Chlorophenyl)-4-thiazolyl]amino]carbonyl]oxy]-1-methyl-1-Azoniabicyclo[2.2.2]octane bromide](/img/structure/B1667640.png)
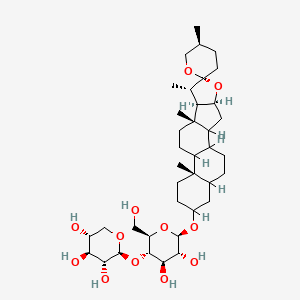
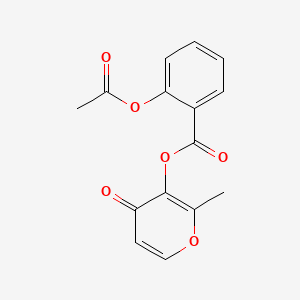


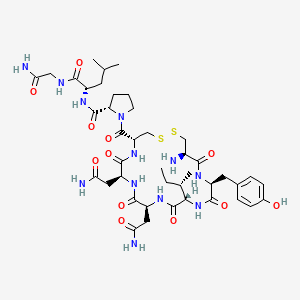
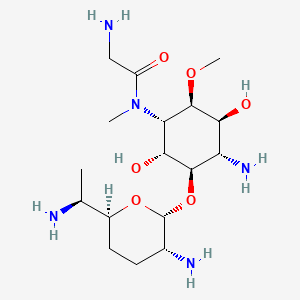
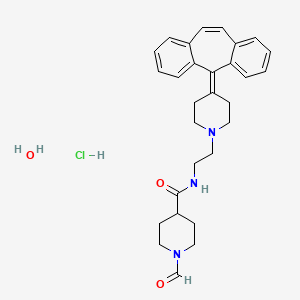

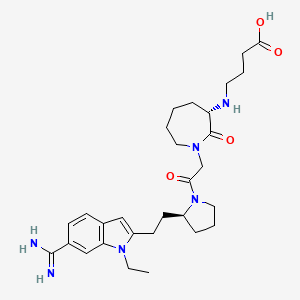

![3-[(2R,3R,4R,5S,6R)-6-[[(2S,4S,5S)-5-Amino-4-hydroxyoxan-2-yl]oxymethyl]-3,4-dihydroxy-5-methoxyoxan-2-yl]-5-chloro-13-methyl-3,13,23-triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1,4(9),5,7,10,15,17,19,21-nonaene-12,14-dione](/img/structure/B1667659.png)
![3-[(3R,4R,5S,6R)-6-[[(2S,4S,5S)-5-Amino-4-hydroxyoxan-2-yl]oxymethyl]-3,4-dihydroxy-5-methoxyoxan-2-yl]-13-methyl-3,13,23-triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1,4,6,8,10,15,17,19,21-nonaene-12,14-dione](/img/structure/B1667661.png)
